REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the flask at a rate such that the reaction mixture
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for another 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 1.5-2 hours
|
Duration
|
1.75 (± 0.25) h
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
maintained at −10-0° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0-5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
was clarified at 0-5° C.
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a Rotovap
|
Type
|
ADDITION
|
Details
|
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under vacuum
|
Type
|
WASH
|
Details
|
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the flask at a rate such that the reaction mixture
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for another 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 1.5-2 hours
|
Duration
|
1.75 (± 0.25) h
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
maintained at −10-0° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0-5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
was clarified at 0-5° C.
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a Rotovap
|
Type
|
ADDITION
|
Details
|
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under vacuum
|
Type
|
WASH
|
Details
|
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the flask at a rate such that the reaction mixture
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for another 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 1.5-2 hours
|
Duration
|
1.75 (± 0.25) h
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
maintained at −10-0° C
|
Type
|
WASH
|
Details
|
A line rinse with 11 ml tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0-5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
was clarified at 0-5° C.
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a Rotovap
|
Type
|
ADDITION
|
Details
|
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 0-5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under vacuum
|
Type
|
WASH
|
Details
|
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |